5-Isothiocyanatopyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

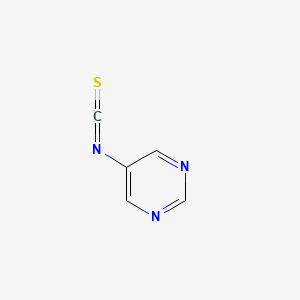

5-Isothiocyanatopyrimidine is a heterocyclic compound that contains both a pyrimidine ring and an isothiocyanate group Pyrimidines are aromatic heterocyclic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring The isothiocyanate group is characterized by the functional group -N=C=S

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Isothiocyanatopyrimidine can be synthesized through several methods. One common approach involves the reaction of 5-aminopyrimidine with thiophosgene. This reaction typically occurs under mild conditions and yields the desired isothiocyanate compound. Another method involves the use of carbon disulfide and a base to convert 5-aminopyrimidine into the corresponding dithiocarbamate, which is then desulfurized to form this compound .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the reaction of 5-aminopyrimidine with phenyl isothiocyanate under nitrogen protection and mild conditions. This method is advantageous due to its low toxicity, low cost, and high yield .

Chemical Reactions Analysis

Types of Reactions

5-Isothiocyanatopyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines, alcohols, and thiols.

Addition Reactions: The compound can participate in addition reactions with electrophiles.

Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, thiols, and bases. Typical reaction conditions involve mild temperatures and solvents such as dimethylbenzene .

Major Products Formed

The major products formed from reactions with this compound include thioureas, ureas, and various heterocyclic compounds .

Scientific Research Applications

5-Isothiocyanatopyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-isothiocyanatopyrimidine involves its interaction with various molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound can also induce oxidative stress in cells, leading to cell death. The activation of the Nrf2 pathway is a key mechanism by which this compound exerts its effects, providing antioxidative and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 5-isothiocyanatopyrimidine include other isothiocyanate-containing pyrimidines and pyrimidine derivatives such as:

Uniqueness

This compound is unique due to its specific combination of a pyrimidine ring and an isothiocyanate group, which imparts distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and exhibit significant biological effects, making it a valuable compound in various fields of research and industry .

Biological Activity

5-Isothiocyanatopyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with an isothiocyanate (-N=C=S) group, which is responsible for its reactivity and biological interactions. The molecular formula of this compound is C5H4N2S with a molecular weight of 140.17 g/mol. The presence of the isothiocyanate group enhances its ability to interact with various biological targets, including proteins and nucleic acids.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and DNA. This interaction can lead to:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes by modifying their active sites.

- Disruption of Nucleic Acid Function : It can interfere with DNA replication and transcription processes, potentially leading to cytotoxic effects in cancer cells.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Anticancer Activity : Studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The mechanism involves apoptosis induction through the disruption of cellular signaling pathways.

- Antimicrobial Properties : It has shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections.

- Enzyme Inhibition : The compound has been explored for its ability to inhibit enzymes involved in cancer metabolism, making it a candidate for further drug development.

Case Studies

- In Vitro Studies : A study published in PubMed highlighted the synthesis and biological evaluation of this compound derivatives, showing promising results in inhibiting tumor growth in animal models .

- Mechanistic Insights : Research conducted on the interaction between this compound and nucleic acids revealed that the compound could intercalate within DNA strands, leading to structural modifications that inhibit replication .

- Pharmacological Applications : Investigations into the pharmacokinetics of this compound have shown that it can be effectively absorbed and metabolized in vivo, enhancing its potential as a therapeutic agent.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Fluoro-2-isothiocyanatopyrimidine | Contains fluorine; enhances binding affinity | Potential anticancer applications |

| 2-Isothiocyanatopyrimidine | Lacks fluorine; retains some reactivity | Similar biological activity but different reactivity |

| 4,6-Dichloro-2-isothiocyanatopyrimidine | Contains two chlorine atoms; unique reactivity | Investigated for agrochemical applications |

The dual functionality of the isothiocyanate group combined with other substituents like fluorine or chlorine contributes to varied biological activities across these compounds.

Properties

Molecular Formula |

C5H3N3S |

|---|---|

Molecular Weight |

137.16 g/mol |

IUPAC Name |

5-isothiocyanatopyrimidine |

InChI |

InChI=1S/C5H3N3S/c9-4-8-5-1-6-3-7-2-5/h1-3H |

InChI Key |

WTYMSPLGFJJLSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=N1)N=C=S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.